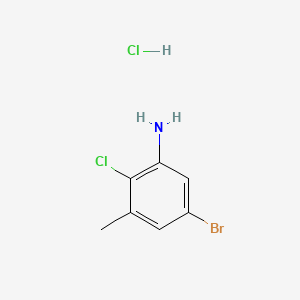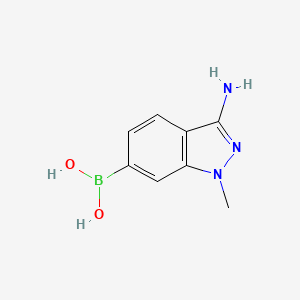
(3-amino-1-methyl-1H-indazol-6-yl)boronic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3-amino-1-methyl-1H-indazol-6-yl)boronic acid is a boronic acid derivative featuring an indazole ring. Boronic acids are known for their versatility in organic synthesis, particularly in Suzuki-Miyaura coupling reactions, which are widely used for forming carbon-carbon bonds. The indazole moiety is a bicyclic structure containing nitrogen atoms, which imparts unique chemical properties to the compound.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (3-amino-1-methyl-1H-indazol-6-yl)boronic acid typically involves the following steps:
Formation of the Indazole Ring: The indazole ring can be synthesized through various methods, including the reaction of hydrazines with ketones or aldehydes.
Introduction of the Boronic Acid Group: The boronic acid group is introduced via palladium-catalyzed borylation reactions. Common reagents include bis(pinacolato)diboron and palladium catalysts like PdCl2(dppf)2.
Industrial Production Methods: Industrial production of this compound may involve large-scale Suzuki-Miyaura coupling reactions, utilizing optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors can enhance the efficiency and scalability of the process.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the nitro group back to the amino group.
Substitution: The boronic acid group can participate in substitution reactions, such as Suzuki-Miyaura coupling, to form various carbon-carbon bonds.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and nitric acid.
Reduction: Reducing agents like sodium borohydride and hydrogen gas are used.
Substitution: Palladium catalysts and aryl halides are commonly used in Suzuki-Miyaura coupling reactions.
Major Products Formed:
Oxidation Products: Nitroso and nitro derivatives.
Reduction Products: Amino derivatives.
Substitution Products: Various aryl-substituted indazole derivatives.
Aplicaciones Científicas De Investigación
(3-amino-1-methyl-1H-indazol-6-yl)boronic acid has diverse applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules via Suzuki-Miyaura coupling.
Biology: The compound can be used to synthesize biologically active molecules, including kinase inhibitors and other pharmaceuticals.
Industry: The compound is used in the synthesis of advanced materials and specialty chemicals.
Mecanismo De Acción
The mechanism of action of (3-amino-1-methyl-1H-indazol-6-yl)boronic acid involves its ability to form stable complexes with various molecular targets. The boronic acid group can interact with hydroxyl and amino groups in biological molecules, leading to the inhibition of enzyme activity. The indazole ring can also participate in π-π stacking interactions and hydrogen bonding, further enhancing its binding affinity.
Comparación Con Compuestos Similares
(3-amino-1-methyl-1H-indazol-6-ol): Similar structure but with a hydroxyl group instead of a boronic acid group.
(1-methylindazole-6-boronic acid): Similar structure but without the amino group.
(3-bromo-1H-pyrazol-1-yl)propanenitrile: Contains a pyrazole ring instead of an indazole ring.
Uniqueness: (3-amino-1-methyl-1H-indazol-6-yl)boronic acid is unique due to the presence of both an amino group and a boronic acid group on the indazole ring. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound in various fields of research.
Propiedades
Número CAS |
1800484-02-9 |
|---|---|
Fórmula molecular |
C8H10BN3O2 |
Peso molecular |
191.00 g/mol |
Nombre IUPAC |
(3-amino-1-methylindazol-6-yl)boronic acid |
InChI |
InChI=1S/C8H10BN3O2/c1-12-7-4-5(9(13)14)2-3-6(7)8(10)11-12/h2-4,13-14H,1H3,(H2,10,11) |
Clave InChI |
RFXXQIGTTCJZAU-UHFFFAOYSA-N |
SMILES canónico |
B(C1=CC2=C(C=C1)C(=NN2C)N)(O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


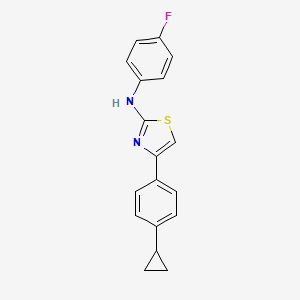
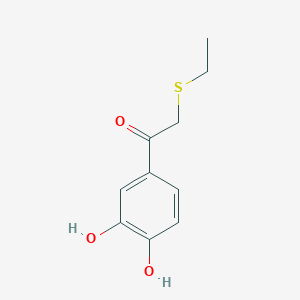


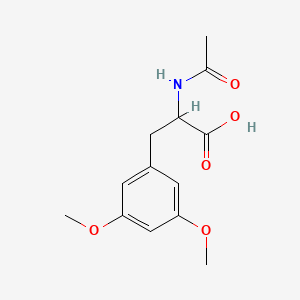
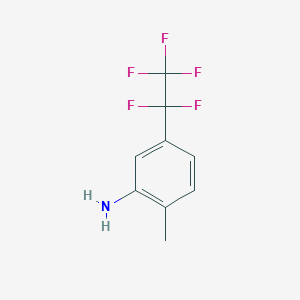
![5-[(2-Amino-2-methyl-propyl)-methyl-amino]-2-(2,6-dioxo-3-piperidyl)isoindoline-1,3-dione](/img/structure/B13479618.png)
![1-[(pyridin-4-yl)methyl]-1H-pyrrole-2-carboxylic acid hydrochloride](/img/structure/B13479626.png)

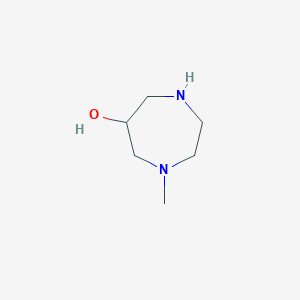
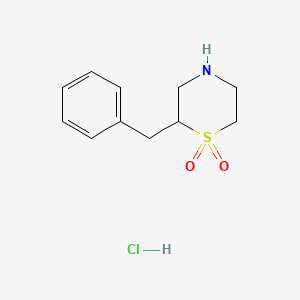
![(2S,4S)-2-{[(tert-butoxy)carbonyl]amino}-4-carbamoyl-4-fluorobutanoic acid](/img/structure/B13479650.png)
![N-[(3-fluoroazetidin-3-yl)methyl]-3-methylbutanamide](/img/structure/B13479652.png)
